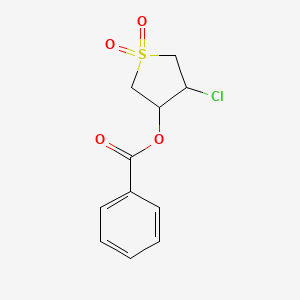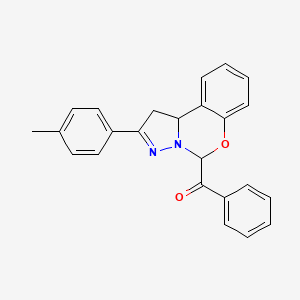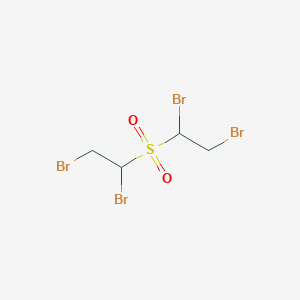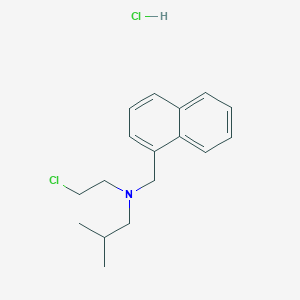
1-Iodo-2,3-dimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2,3-dimethylnaphthalene is an organic compound with the molecular formula C12H11I It belongs to the class of naphthalene derivatives, characterized by the presence of an iodine atom and two methyl groups attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-2,3-dimethylnaphthalene can be synthesized through several methods. One common approach involves the iodination of 2,3-dimethylnaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions, ensuring the complete substitution of a hydrogen atom by an iodine atom on the naphthalene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, temperature control, and purification techniques are optimized to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-2,3-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve the reduction of the iodine atom.
Major Products Formed:
Substitution: Products include azides, nitriles, and other substituted naphthalenes.
Oxidation: Products include naphthoic acids and other oxidized derivatives.
Reduction: The major product is 2,3-dimethylnaphthalene.
Aplicaciones Científicas De Investigación
1-Iodo-2,3-dimethylnaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-iodo-2,3-dimethylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, facilitating the introduction of new functional groups. In oxidation and reduction reactions, the methyl groups and iodine atom undergo transformations that alter the chemical structure and properties of the compound.
Comparación Con Compuestos Similares
- 2-Iodo-1,3-dimethylnaphthalene
- 1-Iodo-4,5-dimethylnaphthalene
- 2,3-Dimethylnaphthalene
Comparison: 1-Iodo-2,3-dimethylnaphthalene is unique due to the specific positioning of the iodine and methyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H11I |
|---|---|
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
1-iodo-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C12H11I/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3 |
Clave InChI |
SUIJKAULUGUHII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12001301.png)

![4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12001311.png)









![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
